4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid
Brand Name: Vulcanchem
CAS No.: 651296-74-1
VCID: VC21505669
InChI: InChI=1S/C18H20N2O5S/c21-17(10-11-18(22)23)20-15-6-8-16(9-7-15)26(24,25)19-13-12-14-4-2-1-3-5-14/h1-9,19H,10-13H2,(H,20,21)(H,22,23)
SMILES: C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Molecular Formula: C18H20N2O5S
Molecular Weight: 376.4g/mol

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid

CAS No.: 651296-74-1

Cat. No.: VC21505669

Molecular Formula: C18H20N2O5S

Molecular Weight: 376.4g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid - 651296-74-1

Specification

CAS No. 651296-74-1
Molecular Formula C18H20N2O5S
Molecular Weight 376.4g/mol
IUPAC Name 4-oxo-4-[4-(2-phenylethylsulfamoyl)anilino]butanoic acid
Standard InChI InChI=1S/C18H20N2O5S/c21-17(10-11-18(22)23)20-15-6-8-16(9-7-15)26(24,25)19-13-12-14-4-2-1-3-5-14/h1-9,19H,10-13H2,(H,20,21)(H,22,23)
Standard InChI Key PUASGXRWQKQFMX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Canonical SMILES C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid is identified by its unique chemical structure and specific identifying parameters:

ParameterValue
CAS Number651296-74-1
Molecular FormulaC18H20N2O5S
Molecular Weight376.4 g/mol
IUPAC Name4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid

The compound features a sulfonamide group, which is commonly found in pharmaceuticals due to its biological activity, particularly in antibacterial agents. The structure includes a butanoic acid backbone with an oxo group and an amino group, making it a candidate for drug development research.

Structural Features

The molecular structure of 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid contains several key functional groups that contribute to its chemical properties and potential biological activities:

  • A butanoic acid chain with a carboxylic acid terminus

  • An amide linkage connecting the butanoic acid moiety to a phenyl ring

  • A sulfonamide group with a phenylethyl substituent

  • A carbonyl (oxo) group at the 4-position of the butanoic acid chain

This unique arrangement of functional groups creates a molecule with multiple potential binding sites for biological interactions, particularly with protein targets .

Synthesis and Reaction Conditions

Reaction Monitoring

The progress of reactions in the synthesis of 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid can be monitored using various analytical techniques:

  • Thin-layer chromatography (TLC) for reaction progress assessment

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight and fragmentation pattern analysis

  • High-performance liquid chromatography (HPLC) for purity determination

Spectroscopic Analysis

Analytical Methods

Spectroscopic methods provide critical insights into the structure and purity of 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid:

Analytical TechniqueInformation Provided
Infrared (IR) SpectroscopyIdentification of functional groups: carbonyl (C=O), carboxylic acid (COOH), sulfonamide (SO2NH), secondary amine (NH)
NMR SpectroscopyHydrogen and carbon environments, confirmation of structural integrity
Mass SpectrometryMolecular weight confirmation, fragmentation pattern analysis
Elemental AnalysisConfirmation of elemental composition (C, H, N, O, S)

These analytical approaches are essential for confirming the identity and purity of synthesized 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid in research settings.

Chemical Reactions

Reactivity Profile

4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid contains several reactive functional groups that can undergo various chemical transformations:

  • The carboxylic acid group can participate in esterification, amidation, and reduction reactions

  • The amide linkage may undergo hydrolysis under appropriate conditions

  • The sulfonamide group can be modified through N-alkylation reactions

  • The carbonyl (oxo) group presents possibilities for reduction or nucleophilic addition

Reactions are generally carried out in solvent systems like dimethyl sulfoxide (DMSO) or ethanol, with appropriate catalysts depending on the specific transformation desired.

Comparative Analysis

Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid:

Related CompoundCAS NumberStructural Relationship
4-Oxo-4-((4-sulfamoylphenyl)amino)butanoic acid3563-14-2Contains the same butanoic acid backbone with a simpler sulfonamide group
5-Oxo-5-((4-sulfamoylphenyl)amino)pentanoic acid99842-19-0Homologated version with a pentanoic acid chain
4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid78851-85-1Contains a thiadiazole ring system instead of the phenyl group

These structural analogs may exhibit similar physiochemical properties and potentially related biological activities, providing valuable comparative insights .

Research Status and Future Directions

Current Research Status

Research into 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid appears to be in early exploratory stages. The compound has been synthesized and characterized, but comprehensive studies on its biological activity and potential therapeutic applications remain limited in the published literature .

Future Research Directions

Several promising research directions could advance understanding of 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid:

  • Comprehensive evaluation of antibacterial activity against various bacterial strains

  • Assessment of anti-inflammatory properties in cellular and animal models

  • Structure-activity relationship (SAR) studies through systematic modification of key functional groups

  • Investigation of potential enzyme inhibition profiles, particularly against proteases or other hydrolytic enzymes

  • Development of improved synthetic routes for more efficient preparation

These research directions could significantly enhance understanding of this compound's potential utility in medicinal chemistry and drug development.

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